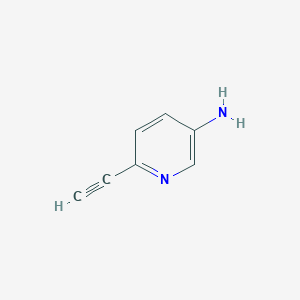
6-Ethynylpyridin-3-amine
Vue d'ensemble
Description
6-Ethynylpyridin-3-amine is a heterocyclic aromatic compound with the molecular formula C7H6N2. It is characterized by the presence of an ethynyl group attached to the pyridine ring at the 6th position and an amino group at the 3rd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Ethynylpyridin-3-amine can be synthesized through various methods. One common approach involves the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a halogenated pyridine derivative reacts with an ethynyl-containing reagent under specific conditions . Another method includes the direct alkylation of pyridin-3-amine with ethynyl halides in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of green chemistry principles, such as employing water as a solvent and minimizing waste, is often emphasized to ensure environmentally friendly production .
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethynylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of saturated amines.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
6-Ethynylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 6-Ethynylpyridin-3-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxypyridin-3-amine: Similar structure but with a methoxy group instead of an ethynyl group.
Pyrimidine derivatives: Contain a similar pyridine ring but with different substituents and nitrogen positions.
Uniqueness
6-Ethynylpyridin-3-amine is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in specific chemical reactions and biological interactions that are not possible with other similar compounds .
Propriétés
IUPAC Name |
6-ethynylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-7-4-3-6(8)5-9-7/h1,3-5H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZKQERWTFBNJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1431573.png)

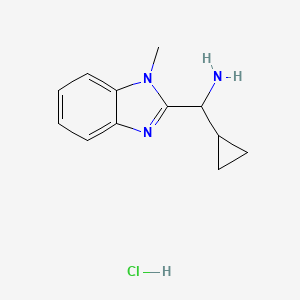
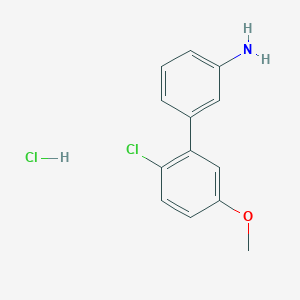
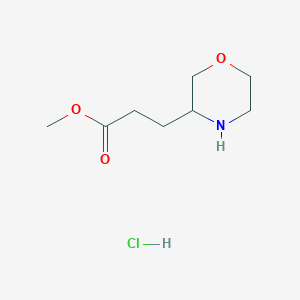
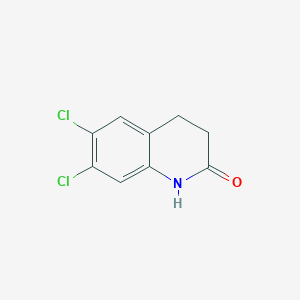

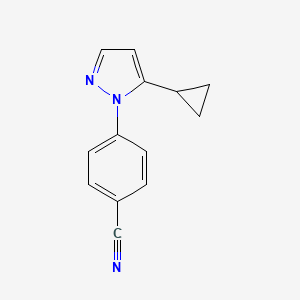
![6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1431588.png)

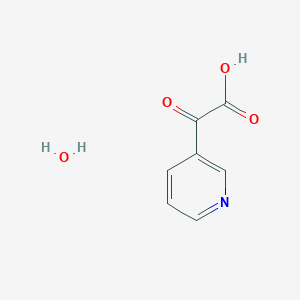


![Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate](/img/structure/B1431594.png)
